Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonists: Several papers describe the development of CGRP receptor antagonists featuring a 2,3-difluorophenyl group. For instance, MK-0974 (Telcagepant) [ [], [] ] and BMS-927711 [ [] ] are potent CGRP antagonists that have shown clinical efficacy in treating migraine headaches. These examples highlight the potential of incorporating a 2,3-difluorophenyl moiety into molecules designed for therapeutic purposes.
Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors: The paper describing Navoximod [ [] ] demonstrates the use of substituted imidazo[5,1-a]isoindoles as potent IDO1 inhibitors. Although the specific compound discussed doesn't contain a 2,3-difluorophenyl group, this research area showcases the potential of exploring similar heterocyclic structures incorporating this group for developing novel IDO1 inhibitors.
Antioxidant and Anticancer Agents: Research on urea and thiourea derivatives of 2,3-dihydro-1H-inden-1-amine [ [] ] highlights the potential of such compounds as antioxidant and anticancer agents. This finding suggests that incorporating similar structural features, including the 2,3-difluorophenyl group, into novel molecular designs could lead to compounds with desirable biological activities.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2